

# What are the properties of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid?

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## Compound of Interest

Compound Name: 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

Cat. No.: B1319538

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## In-Depth Technical Guide: 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** is a synthetic organic compound belonging to the family of thiophene derivatives. The thiophene ring, a sulfur-containing five-membered heterocycle, is a prominent scaffold in medicinal chemistry, known to be a bioisostere of the benzene ring. Its derivatives have garnered significant interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid**, with a focus on data relevant to research and drug development.

### Chemical and Physical Properties

While specific experimental data for **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** is not extensively published in peer-reviewed literature, the following tables summarize available data from chemical suppliers and computational predictions.

### General Properties

Property	Value	Source
CAS Number	943115-91-1	--INVALID-LINK--
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O <sub>2</sub> S	--INVALID-LINK--
Molecular Weight	246.33 g/mol	--INVALID-LINK--
IUPAC Name	5-(4-isopropylphenyl)thiophene-2-carboxylic acid	--INVALID-LINK--
Physical Form	Solid, White powder	--INVALID-LINK--, --INVALID-LINK--
Purity	Typically ≥95%	--INVALID-LINK--
Storage	Refrigerator (2-8°C)	--INVALID-LINK--

## Predicted Physicochemical Properties

Note: The following data are computationally predicted and have not been experimentally verified.

Property	Predicted Value
Melting Point	Not available
Boiling Point	Not available
Density	Not available
Solubility	Not available

## Spectroscopic Data

Detailed experimental spectroscopic data for **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** is not readily available in the public domain. The following represents expected spectral characteristics based on the analysis of similar thiophene-2-carboxylic acid derivatives.

## Expected <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the thiophene and phenyl rings, the methine and methyl protons of the isopropyl group, and the acidic proton of the carboxylic acid.

## Expected $^{13}\text{C}$ NMR Spectral Data

The carbon NMR spectrum will display signals for the carbon atoms of the thiophene and phenyl rings, the isopropyl group, and the carboxylic acid carbonyl group.

## Expected IR Spectral Data

The infrared spectrum is anticipated to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-H stretches of the aromatic and alkyl groups, and C-S stretching vibrations of the thiophene ring.

## Expected Mass Spectrometry Data

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (246.33 g/mol). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the isopropyl group.

## Synthesis

A common and effective method for the synthesis of 5-arylthiophene-2-carboxylic acids is the Suzuki cross-coupling reaction. This approach involves the palladium-catalyzed reaction between a thiophene derivative (typically halogenated at the 5-position) and an arylboronic acid.

## Experimental Protocol: Suzuki Cross-Coupling for Synthesis

The following is a generalized protocol for the synthesis of 5-arylthiophene-2-carboxylic acids, which can be adapted for the synthesis of **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid**.

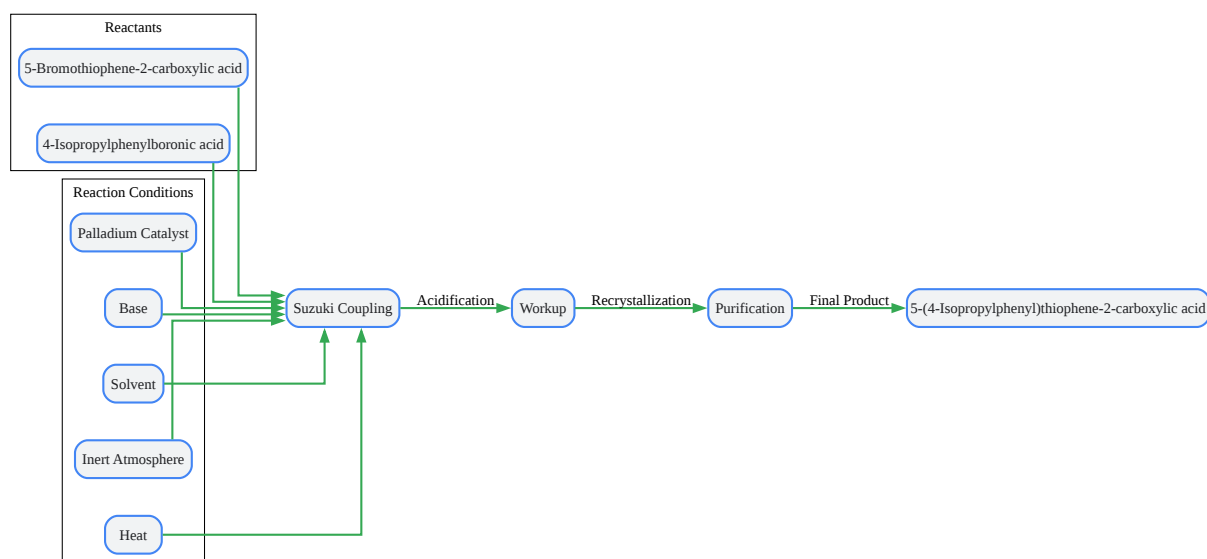
Materials:

- 5-Bromothiophene-2-carboxylic acid

- 4-Isopropylphenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., potassium carbonate, sodium carbonate)
- Solvent (e.g., a mixture of toluene, ethanol, and water or 1,4-dioxane and water)
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- In a round-bottom flask, dissolve 5-bromothiophene-2-carboxylic acid and 4-isopropylphenylboronic acid in the chosen solvent system.
- Add the base to the mixture.
- Degas the solution by bubbling with an inert gas for 15-20 minutes.
- Add the palladium catalyst to the reaction mixture under the inert atmosphere.
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
- Filter the precipitate, wash with water, and dry under vacuum.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).



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Caption: Generalized workflow for the synthesis via Suzuki coupling.

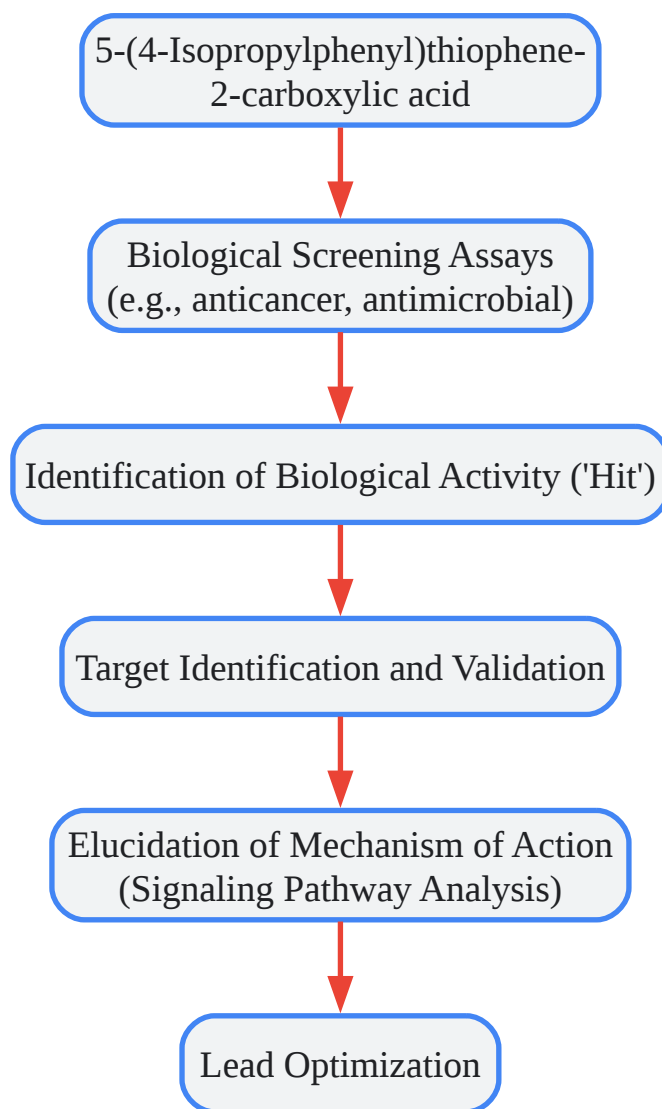
## Biological Activity and Potential Applications

While specific biological activity data for **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** is not available in the public domain, the broader class of thiophene derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

The structural similarity of **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** to other biologically active 5-arylthiophene derivatives suggests its potential as a lead compound in drug discovery programs. The isopropylphenyl moiety may influence the compound's lipophilicity and binding interactions with biological targets.

## Potential Signaling Pathways

Given the lack of specific biological data, any discussion of signaling pathways would be speculative. However, based on the activities of other thiophene derivatives, potential mechanisms could involve the inhibition of key enzymes (e.g., kinases, proteases) or modulation of signaling pathways implicated in cell proliferation, inflammation, or microbial growth. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.



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Caption: Logical workflow for investigating biological activity.

## Conclusion

**5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** is a thiophene derivative with potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data is currently limited, this technical guide provides a summary of the available information and outlines standard methodologies for its synthesis and potential biological evaluation. Further research is warranted to fully characterize its physicochemical properties and explore its pharmacological potential.

## Safety Information

This compound is for research and development use only. It is recommended to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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